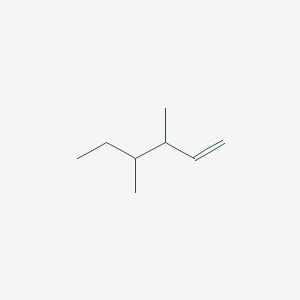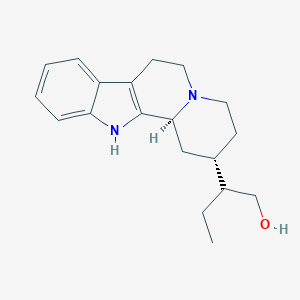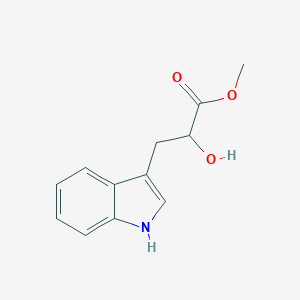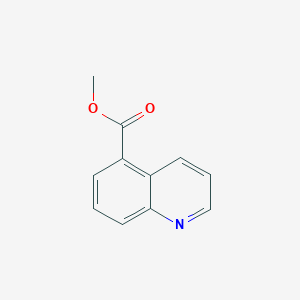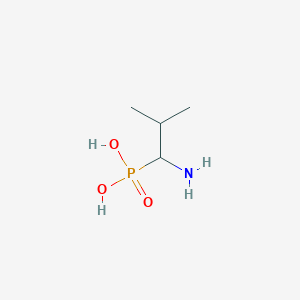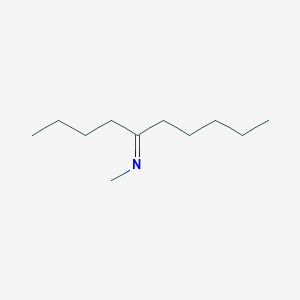
Methylamine, N-(1-butylhexylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylamine, N-(1-butylhexylidene)- is a chemical compound that is used in scientific research for its unique properties and applications. It is a derivative of methylamine and is also known as N-butylhexylidene-methylamine. This compound has been extensively studied for its potential use as a precursor for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Methylamine, N-(1-butylhexylidene)- is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a ligand in coordination chemistry, forming complexes with various metal ions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Methylamine, N-(1-butylhexylidene)- are not well studied. However, it is known to be toxic and can cause harm to living organisms if not handled properly. Therefore, it is important to use appropriate safety precautions when working with this compound.
Vorteile Und Einschränkungen Für Laborexperimente
Methylamine, N-(1-butylhexylidene)- has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it a useful reagent in organic synthesis. Another advantage is its low cost, which makes it an attractive alternative to other more expensive reagents. However, one limitation is its toxicity, which requires the use of appropriate safety precautions. Another limitation is its limited solubility in certain solvents, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Methylamine, N-(1-butylhexylidene)-. One direction is the development of new synthetic methods for the production of this compound. Another direction is the study of its potential use as a reagent in new organic reactions. Additionally, the study of its toxicity and potential environmental impact is an important area for future research. Finally, the development of new applications for this compound, such as in the development of new materials or catalysts, is an exciting area for future research.
Synthesemethoden
The synthesis of Methylamine, N-(1-butylhexylidene)- is a multi-step process that involves the reaction of methylamine with 1-butylhexylidene. The reaction takes place in the presence of a catalyst, such as palladium on carbon or Raney nickel. The resulting product is then purified using various techniques, such as distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Methylamine, N-(1-butylhexylidene)- has been widely used in scientific research for its unique properties and applications. It is commonly used as a precursor for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. This compound has also been studied for its potential use in the development of new catalysts and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
18641-76-4 |
|---|---|
Produktname |
Methylamine, N-(1-butylhexylidene)- |
Molekularformel |
C11H23N |
Molekulargewicht |
169.31 g/mol |
IUPAC-Name |
N-methyldecan-5-imine |
InChI |
InChI=1S/C11H23N/c1-4-6-8-10-11(12-3)9-7-5-2/h4-10H2,1-3H3 |
InChI-Schlüssel |
YLTDAMSTXHFOCY-UHFFFAOYSA-N |
SMILES |
CCCCCC(=NC)CCCC |
Kanonische SMILES |
CCCCCC(=NC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



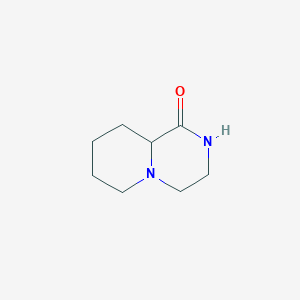
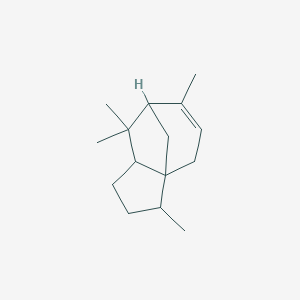
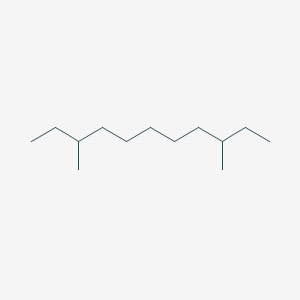
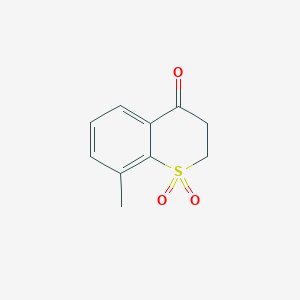
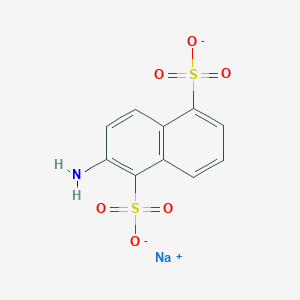
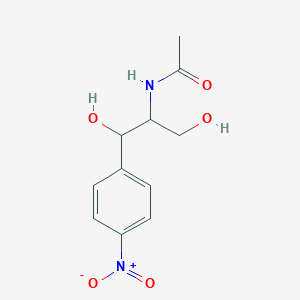
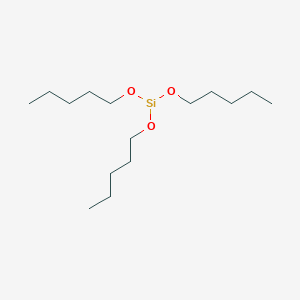
![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)

